2-formylpyridine-3-carboxylic acid hydrochloride

Synthetic Chemistry Process Development Heterocyclic Synthesis

2-Formylpyridine-3-carboxylic acid hydrochloride (CAS 2137648-92-9) is a heterocyclic organic compound belonging to the pyridine-3-carboxylic acid (nicotinic acid) family, supplied as a hydrochloride salt with molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol. The compound is characterized by a pyridine ring bearing a formyl group (–CHO) at the 2-position and a carboxylic acid group (–COOH) at the 3-position, offered as the hydrochloride salt.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 2137648-92-9
Cat. No. B6603328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-formylpyridine-3-carboxylic acid hydrochloride
CAS2137648-92-9
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C=O)C(=O)O.Cl
InChIInChI=1S/C7H5NO3.ClH/c9-4-6-5(7(10)11)2-1-3-8-6;/h1-4H,(H,10,11);1H
InChIKeyGUWBLEAAFVOMHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Formylpyridine-3-carboxylic Acid Hydrochloride (CAS 2137648-92-9): Core Chemical Identity and Procurement Baseline


2-Formylpyridine-3-carboxylic acid hydrochloride (CAS 2137648-92-9) is a heterocyclic organic compound belonging to the pyridine-3-carboxylic acid (nicotinic acid) family, supplied as a hydrochloride salt with molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . The compound is characterized by a pyridine ring bearing a formyl group (–CHO) at the 2-position and a carboxylic acid group (–COOH) at the 3-position, offered as the hydrochloride salt . This bifunctional architecture makes the compound a versatile synthetic intermediate, particularly for constructing nitrogen-containing heterocycles of pharmaceutical relevance [1].

Why 2-Formylpyridine-3-carboxylic Acid Hydrochloride Cannot Be Substituted by Free-Base or Regioisomeric Analogs


The 2-formyl-3-carboxy substitution pattern on the pyridine ring confers a unique ortho-aldehydo-acid architecture that is structurally and functionally distinct from the 4-formyl, 5-formyl, or 6-formyl regioisomers of nicotinic acid [1]. The proximity of the formyl group to the ring nitrogen at position 2 enables specific cyclocondensation and chelation chemistries that other regioisomers cannot recapitulate [1]. Furthermore, the hydrochloride salt form provides quantitatively superior aqueous solubility and handling characteristics compared to the free base (2-formylnicotinic acid, CAS 23590-67-2), directly impacting the feasibility of aqueous-phase reactions and purification workflows [2]. Generic substitution with a free base or a differently positioned formyl analog therefore risks both synthetic failure and procurement of a compound with unsuitable physicochemical properties for the intended application.

Quantitative Differentiation Evidence for 2-Formylpyridine-3-carboxylic Acid Hydrochloride Against Key Analogs


Synthesis Yield of the 2-Formylnicotinic Acid Scaffold: Patented Route Benchmarking

In the patented procedure of Yaremenko et al., the free base 2-formylpyridine-3-carboxylic acid (CAS 23590-67-2) was obtained as a direct synthetic product in 68% yield following cyclocondensation of methyl 3-amino-4,4-dimethoxybut-2-enoate with 1,1,3,3-tetramethoxypropane and subsequent acid hydrolysis (10% HCl), without additional purification [1]. The same patent reports yields ranging from 56% to 79% for structurally diverse substituted 2-formylnicotinic acid derivatives, establishing a quantitative performance envelope for this scaffold class [1]. This yield data serves as a process benchmarking reference for procurement decisions, as the hydrochloride salt is typically prepared directly from the free acid via HCl treatment, and the patent's use of 10% hydrochloric acid in the hydrolysis step provides a direct synthetic link to the hydrochloride form [1].

Synthetic Chemistry Process Development Heterocyclic Synthesis

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Form

Pyridine carboxylic acid hydrochlorides exhibit markedly enhanced aqueous solubility relative to their free acid counterparts. For the parent nicotinic acid system, the free base displays a solubility of approximately 17 g/L in water at 20°C, while the hydrochloride salt is freely water-soluble, readily forming a 10% w/v (100 g/L) aqueous solution [1][2]. By class-level inference, 2-formylpyridine-3-carboxylic acid hydrochloride is predicted to exhibit a similarly enhanced aqueous solubility profile compared to its free base (2-formylnicotinic acid, CAS 23590-67-2) [1][2]. Increased aqueous solubility is a critical parameter for aqueous-phase synthetic transformations, salt metathesis reactions, and preparative-scale workup procedures.

Aqueous Solubility Salt Selection Formulation Physicochemical Properties

Regiochemical Differentiation: 2-Formyl vs. 4-Formyl, 5-Formyl, and 6-Formyl Nicotinic Acid Isomers

The 2-formyl substitution on the pyridine ring places the aldehyde group adjacent to both the ring nitrogen and the 3-carboxylic acid, creating an ortho-aldehydo-acid motif that is uniquely predisposed to intramolecular cyclization, Schiff base formation, and metal chelation reactions [1]. The Ukrainian patent UA 45514 specifically targets substituted 2-formylnicotinic acids as reagents for synthesizing nitrogen-containing heterocycles and for the design of biologically active compounds, exploiting the ortho relationship between the formyl and carboxyl groups [1]. In contrast, the 4-formyl isomer (4-formylnicotinic acid, CAS 395645-41-7) presents the formyl group at a position para to the ring nitrogen, while the 6-formyl isomer (6-formylnicotinic acid, CAS 6542-47-8) places the aldehyde ortho to nitrogen but lacks the adjacent carboxylic acid, resulting in fundamentally different cyclization and derivatization chemistry [2].

Regioselectivity Heterocyclic Chemistry Cyclocondensation Ortho-Aldehydo-Acid

Supplier Purity Specification: Hydrochloride Salt Lot-to-Lot Consistency

The hydrochloride salt of 2-formylpyridine-3-carboxylic acid is commercially specified at a minimum purity of 95%, as documented by CymitQuimica (Biosynth brand) . By comparison, the free base 2-formylnicotinic acid (CAS 23590-67-2) is offered by Fluorochem at a purity of ≥95% . While the nominal purity specifications appear equivalent, hydrochloride salts of pyridine carboxylic acids typically benefit from enhanced crystallinity that facilitates purification to consistent lot-to-lot quality, reducing variability in downstream synthetic applications .

Purity Quality Control Salt Form Crystallization

Counterion Exchange Versatility: Hydrochloride as a Gateway Salt Form

The hydrochloride counterion serves as an easily exchangeable placeholder, enabling straightforward conversion to other salt forms (e.g., sodium, potassium, ammonium, or pharmaceutically acceptable amine salts) through simple acid-base chemistry or ion-exchange procedures. This versatility is less accessible with the free acid form, which may require additional activation or protection/deprotection steps prior to salt formation [1]. The Abbott patent on nicotinic acid salts explicitly demonstrates that the hydrochloride form is a convenient starting point for preparing a range of aliphatic amine salts with tailored solubility and pH profiles [1].

Salt Metathesis Counterion Exchange Derivatization Downstream Chemistry

Optimal Application Scenarios for 2-Formylpyridine-3-carboxylic Acid Hydrochloride in Research and Industrial Procurement


Synthesis of Nitrogen-Containing Fused Heterocycles for Drug Discovery

The ortho-aldehydo-acid architecture of 2-formylpyridine-3-carboxylic acid hydrochloride is specifically suited for cyclocondensation reactions that yield quinoline, naphthyridine, and pyridopyrimidine scaffolds of pharmaceutical relevance [1]. The Ukrainian patent UA 45514 explicitly identifies substituted 2-formylnicotinic acids as reagents for the design of biologically active nitrogen heterocycles [1]. The hydrochloride salt form's enhanced aqueous solubility facilitates homogeneous reaction conditions during cyclization steps, improving reproducibility at scale. Medicinal chemistry groups pursuing kinase inhibitors, antibacterial agents, or other targets requiring pyridine-fused heterocyclic cores should prioritize this compound over non-formylated or differently substituted nicotinic acid derivatives.

Metal Chelation and Coordination Chemistry Studies

The 2-formyl group adjacent to the pyridine nitrogen creates a bidentate N,O-chelating motif capable of coordinating transition metals such as Cu(II), Fe(II/III), and Zn(II). 2-Formylpyridine derivatives are established ligands in bioinorganic chemistry, and the additional 3-carboxylic acid group in this compound offers a third coordination site for polynuclear complex formation [1]. The hydrochloride salt provides the advantage of direct aqueous solubility for metal complexation studies without requiring organic co-solvents that could compete for metal coordination. Procurement of the hydrochloride form is recommended for researchers investigating metallodrug candidates or metal-organic frameworks incorporating pyridine-carboxylate ligands.

Building Block for Anticancer Agent Development

Derivatives of the 2-formylnicotinic acid scaffold have demonstrated anticancer activity. Ethyl 4,6-dichloro-2-formylnicotinate, a direct structural analog, inhibits ribonucleotide reductase and exhibits activity against a broad range of tumor cell lines [1]. The hydrochloride salt of 2-formylpyridine-3-carboxylic acid serves as a key starting material for synthesizing such halogenated and esterified derivatives through sequential functionalization of the formyl and carboxylic acid groups. The ready availability of the hydrochloride salt with defined purity (≥95%) ensures reliable starting material quality for structure-activity relationship (SAR) campaigns .

Process Chemistry: Scalable Route to Substituted Nicotinic Acid Derivatives

The patented synthetic route to 2-formylnicotinic acids proceeds via cyclocondensation followed by 10% HCl hydrolysis, directly generating the hydrochloride salt environment [1]. This route is operationally straightforward, uses readily available starting materials (methyl 3-amino-4,4-dimethoxybut-2-enoate and 1,3-dicarbonyl compounds), and achieves yields of 56-79% without chromatographic purification [1]. Process development teams seeking a scalable entry to 2-formylnicotinic acid derivatives for pilot-plant or kilo-lab production should evaluate this compound as a route-validated intermediate. The hydrochloride form's non-hygroscopic nature (class-level property of pyridine carboxylic acid hydrochlorides) further supports its suitability for larger-scale handling.

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